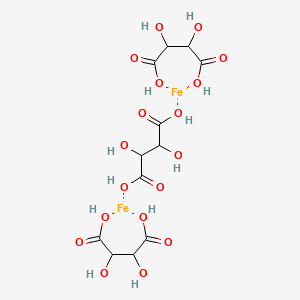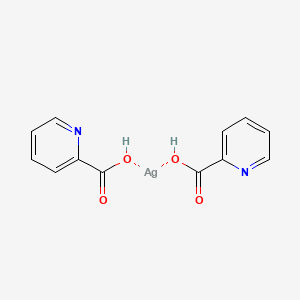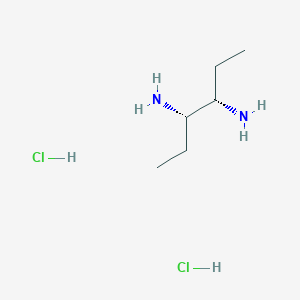
(3S,4S)-Hexane-3,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-Hexane-3,4-diamine dihydrochloride is a chiral diamine compound with the molecular formula C6H16N2·2HCl. It is known for its application in asymmetric synthesis and as a chiral ligand in various chemical reactions. The compound is characterized by its two chiral centers, which contribute to its stereochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Hexane-3,4-diamine dihydrochloride typically involves the reduction of corresponding diketones or the reductive amination of keto acids. One common method includes the catalytic hydrogenation of hexane-3,4-dione in the presence of ammonia or primary amines. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of chiral catalysts and ligands is crucial in achieving high enantioselectivity during the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-Hexane-3,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or keto acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hexane-3,4-dione or hexane-3,4-dioic acid.
Reduction: Hexane-3,4-diamine or hexane-3,4-diol.
Substitution: Various N-substituted hexane-3,4-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-Hexane-3,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (3S,4S)-Hexane-3,4-diamine dihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These interactions can lead to the formation of coordination complexes with metals, which are essential in catalytic processes. The compound’s chiral centers play a crucial role in determining the stereochemical outcome of reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- (3S,4S)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
Uniqueness
(3S,4S)-Hexane-3,4-diamine dihydrochloride is unique due to its specific chiral centers and the ability to form highly enantioselective complexes. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.
Eigenschaften
Molekularformel |
C6H18Cl2N2 |
|---|---|
Molekulargewicht |
189.12 g/mol |
IUPAC-Name |
(3S,4S)-hexane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-3-5(7)6(8)4-2;;/h5-6H,3-4,7-8H2,1-2H3;2*1H/t5-,6-;;/m0../s1 |
InChI-Schlüssel |
PIKUNUSDTWYEPM-USPAICOZSA-N |
Isomerische SMILES |
CC[C@@H]([C@H](CC)N)N.Cl.Cl |
Kanonische SMILES |
CCC(C(CC)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


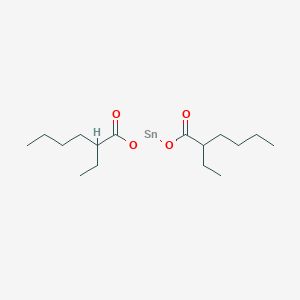
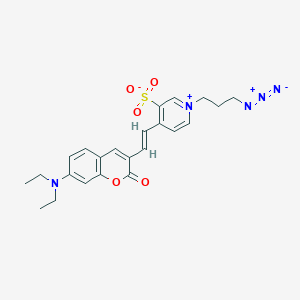
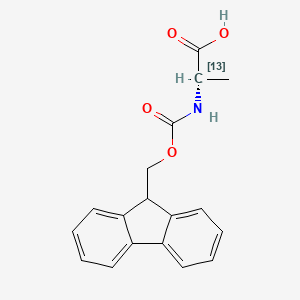
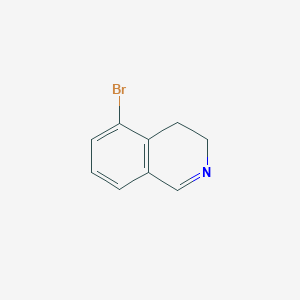
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)

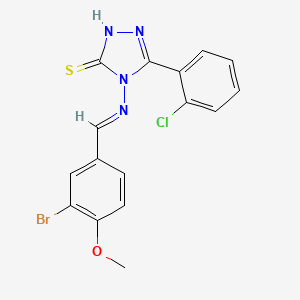

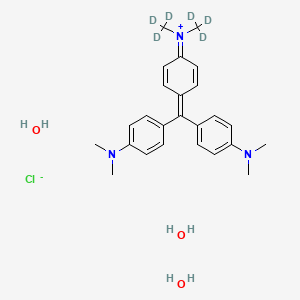
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)

